2,5-Bishydroxymethyl tetrahydrofuran diacetate
Overview
Description
2,5-Bishydroxymethyl tetrahydrofuran diacetate, also known as this compound, is a useful research compound. Its molecular formula is C10H16O5 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis : The compound 2,5-bis(4-methylphenylsulfonyloxy-methyl)oxolane-3,4-diyl diacetate, closely related to the query compound, was studied for its structural characteristics, revealing a perfect twist 3(4)T conformation in the solid state (Shalaby et al., 1995).
Synthesis of Stereoisomers : A study described the synthesis of six 2,5-disubstituted adjacent bis(tetrahydrofuran) stereoisomers, which included the chemical structure . These stereoisomers are found in biologically active annonaceous acetogenin natural products (Wysocki et al., 2006).
Biomass-Derived Chemicals : Research highlighted the conversion of biomass-derived furanic compounds with hydrogen, which involves hydrogenation reactions producing products like 2,5-bis(hydroxymethyl)furan or 2,5-bis(hydroxymethyl)tetrahydrofuran (Nakagawa et al., 2013).
Natural Product Extraction : 2,5-Bis(hydroxymethyl)furan monoacetate and 2,5-bis(hydroxymethyl)furan diacetate were isolated as new natural products from an ethyl acetate extract of terrestrial Streptomyces sp. (Fotso et al., 2008).
Renewable Building Blocks in Organic Synthesis : The compound was efficiently desymmetrised to give either enantiomer of the corresponding monobutyrate in high ee, indicating its potential as a renewable building block in organic synthesis (Moni et al., 2020).
Polyester Synthesis : It was enzymatically polymerized with various diacid ethyl esters, yielding a series of novel biobased furan polyesters, demonstrating its utility in polyester synthesis (Jiang et al., 2014).
Chemical Synthesis of Complex Structures : Its derivatives were used in the synthesis of complex structures like cis-2,5-disubstituted tetrahydrofurans and adjacent bis-tetrahydrofuran cores of annonaceous acetogenins (Fujioka et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2,5-Bishydroxymethyl Tetrahydrofuran Diacetate is the conversion of biomass into a spectrum of marketable products and fuels . It is a key molecule derived from biomass characterized by remarkable potential as a platform chemical .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The hydrogenation of 5-Hydroxymethylfurfural (HMF) in ethanol can be selectively addressed towards 2,5-bis(hydroxymethyl)furan (BHMF) or 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) by properly tuning the reaction conditions . This interaction results in the highest yields of 80 and 93 mol%, respectively .
Biochemical Pathways
The affected biochemical pathway involves the conversion of 5-Hydroxymethylfurfural (HMF) into 2,5-bis(hydroxymethyl)furan (BHMF) via selective hydrogenation of the carbonyl group on HMF . This process is part of the larger biorefinery process where biomass is converted into a spectrum of marketable products and fuels .
Pharmacokinetics
It is known to be soluble in dichloromethane and ethyl acetate , which may impact its bioavailability.
Result of Action
The result of the compound’s action is the production of 2,5-bis(hydroxymethyl)furan (BHMF) or 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), depending on the reaction conditions .
Action Environment
The action of this compound is influenced by environmental factors such as reaction conditions and the presence of a catalyst. For instance, the hydrogenation of HMF in ethanol can be selectively addressed towards BHMF or BHMTHF by properly tuning the reaction conditions in the presence of the same commercial catalyst (Ru/C) .
Biochemical Analysis
Biochemical Properties
2,5-Bishydroxymethyl Tetrahydrofuran Diacetate is a significant biomass-derived platform chemical . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it is produced with high selectivity through the selective hydrogenation of 5-hydroxymethylfurfural . This process involves complex interactions with catalysts such as platinum loaded onto a graphene-like shell .
Cellular Effects
It is known that this compound plays a crucial role in the development of biodegradable materials from biomass , which suggests that it may influence cell function and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, in the selective hydrogenation of 5-hydroxymethylfurfural, it interacts with a catalyst consisting of platinum loaded onto a graphene-like shell . This interaction leads to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
It is known that this compound is a key component in the development of biodegradable materials from biomass , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Given its role in the development of biodegradable materials from biomass , it is likely that it may have threshold effects and potentially toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is produced through the selective hydrogenation of 5-hydroxymethylfurfural , a process that involves various enzymes and cofactors. This process may also affect metabolic flux or metabolite levels.
Transport and Distribution
Given its role in the development of biodegradable materials from biomass , it is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation.
Subcellular Localization
Given its role in the development of biodegradable materials from biomass , it may be directed to specific compartments or organelles by targeting signals or post-translational modifications.
Properties
IUPAC Name |
[5-(acetyloxymethyl)oxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-7(11)13-5-9-3-4-10(15-9)6-14-8(2)12/h9-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKOWWAMUSQKRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCC(O1)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285157 | |
Record name | 1,6-di-o-acetyl-2,5-anhydro-3,4-dideoxyhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6973-62-2 | |
Record name | NSC40742 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,6-di-o-acetyl-2,5-anhydro-3,4-dideoxyhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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